molecular formula C25H19FN2O5 B10885334 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid

2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid

Cat. No.: B10885334
M. Wt: 446.4 g/mol
InChI Key: XJNSVGSKERYPTN-LDADJPATSA-N
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Description

2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyano group, a fluorobenzyl ether, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. A common synthetic route may include:

    Formation of the Fluorobenzyl Ether Intermediate: This step involves the reaction of 4-fluorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the fluorobenzyl ether.

    Synthesis of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as the starting material.

    Coupling Reactions: The key intermediates are then coupled using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[((E)-2-CYANO-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID: Similar structure but with a chlorine atom instead of fluorine.

    2-[((E)-2-CYANO-3-{4-[(4-METHYLBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl ether and the methoxyphenyl group in 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C25H19FN2O5

Molecular Weight

446.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C25H19FN2O5/c1-32-23-13-17(8-11-22(23)33-15-16-6-9-19(26)10-7-16)12-18(14-27)24(29)28-21-5-3-2-4-20(21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b18-12+

InChI Key

XJNSVGSKERYPTN-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=C(C=C3)F

Origin of Product

United States

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